REACTION_SMILES
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[CH3:14][S:15][S:16][CH3:17].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][c:9]1[C:10]([F:11])([F:12])[F:13]>>[OH:1][C:2](=[O:3])[c:4]1[c:5]([S:15][CH3:14])[cH:6][cH:7][cH:8][c:9]1[C:10]([F:11])([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1C(F)(F)F
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Name
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Type
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product
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Smiles
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CSc1cccc(C(F)(F)F)c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |